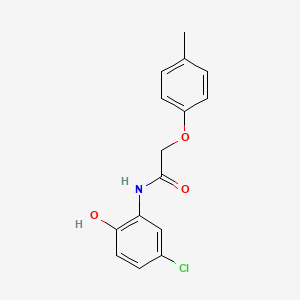
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as CFOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to have potential as a high-performance organic semiconductor due to its efficient charge transport properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and yields a high purity product. It also has potential applications in various fields of scientific research. However, one limitation of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. In the field of medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for its anti-inflammatory and analgesic effects. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole in inducing apoptosis in cancer cells.
In the field of materials science, further studies are needed to optimize the performance of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole as an organic semiconductor. This includes optimizing the synthesis method and exploring its potential for use in various electronic devices.
Overall, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and optimize its performance for use in various applications.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide and 4-fluorobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting product is then treated with phosphorus oxychloride to obtain 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. The synthesis of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been reported to be efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for its anti-inflammatory and analgesic properties. It has also been found to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
In the field of materials science, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for its potential as a high-performance organic semiconductor. Its unique chemical structure allows for efficient charge transport, making it a promising candidate for use in electronic devices.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYCGDFXQHYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)
![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)

![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)
![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
